3,6-Dibromonaphthalene-2,7-diol 3,6-Dibromonaphthalene-2,7-diol
Brand Name: Vulcanchem
CAS No.: 96965-79-6
VCID: VC2432466
InChI: InChI=1S/C10H6Br2O2/c11-7-1-5-2-8(12)10(14)4-6(5)3-9(7)13/h1-4,13-14H
SMILES: C1=C2C=C(C(=CC2=CC(=C1O)Br)Br)O
Molecular Formula: C10H6Br2O2
Molecular Weight: 317.96 g/mol

3,6-Dibromonaphthalene-2,7-diol

CAS No.: 96965-79-6

Cat. No.: VC2432466

Molecular Formula: C10H6Br2O2

Molecular Weight: 317.96 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dibromonaphthalene-2,7-diol - 96965-79-6

Specification

CAS No. 96965-79-6
Molecular Formula C10H6Br2O2
Molecular Weight 317.96 g/mol
IUPAC Name 3,6-dibromonaphthalene-2,7-diol
Standard InChI InChI=1S/C10H6Br2O2/c11-7-1-5-2-8(12)10(14)4-6(5)3-9(7)13/h1-4,13-14H
Standard InChI Key UAECXNARJOIHAO-UHFFFAOYSA-N
SMILES C1=C2C=C(C(=CC2=CC(=C1O)Br)Br)O
Canonical SMILES C1=C2C=C(C(=CC2=CC(=C1O)Br)Br)O

Introduction

Identifier TypeValue
CAS Number96965-79-6
Molecular FormulaC₁₀H₆Br₂O₂
Molecular Weight317.964 g/mol
IUPAC Name3,6-dibromonaphthalene-2,7-diol
InChI KeyUAECXNARJOIHAO-UHFFFAOYSA-N
SMILESC1=C2C=C(C(=CC2=CC(=C1O)Br)Br)O
PubChem CID2795148

Table 1: Chemical identifiers of 3,6-Dibromonaphthalene-2,7-diol

Physical and Chemical Properties

3,6-Dibromonaphthalene-2,7-diol exhibits distinct physical and chemical properties that influence its behavior in chemical reactions and potential applications in various fields of research.

Physical Properties

The compound appears as a crystalline powder with specific physical characteristics that facilitate its identification and handling in laboratory settings . Its physical properties are summarized in the table below:

PropertyValue
Physical FormCrystalline Powder
Melting Point188°C
Molecular Weight317.96 g/mol
ColorNot specified in available data
SolubilityLimited information in available sources

Table 2: Physical properties of 3,6-Dibromonaphthalene-2,7-diol

Structural Characteristics

The structure of 3,6-Dibromonaphthalene-2,7-diol features a naphthalene core with specific substitution patterns that contribute to its unique chemical reactivity:

  • Two bromine atoms positioned at the 3 and 6 positions

  • Two hydroxyl groups located at the 2 and 7 positions

  • The naphthalene ring system providing aromatic stability

These structural elements create a molecule with distinct electronic properties and reactivity patterns. The presence of hydroxyl groups enables hydrogen bonding and interactions with biological macromolecules, while the bromine atoms serve as reactive sites for various chemical transformations.

Synthesis Methods

The synthesis of 3,6-Dibromonaphthalene-2,7-diol typically involves selective bromination of naphthalene derivatives under controlled conditions. Understanding these synthetic routes is essential for researchers working with this compound.

Common Synthetic Routes

The primary method for synthesizing 3,6-Dibromonaphthalene-2,7-diol involves the bromination of 2,7-dihydroxynaphthalene. This reaction requires careful control of conditions to ensure selective bromination at the desired positions.

Reaction Conditions

The bromination reaction typically employs the following conditions:

ParameterCondition
Starting Material2,7-dihydroxynaphthalene
Brominating AgentBromine
SolventAcetic acid or similar polar solvents
TemperatureControlled conditions (specific temperature ranges not detailed in sources)
CatalystsNot specified in available data
PurificationRecrystallization or chromatography techniques

Table 3: Typical reaction conditions for the synthesis of 3,6-Dibromonaphthalene-2,7-diol

Scale-Up Considerations

For industrial or larger-scale production, the synthesis process may require modifications to optimize yield and purity. These modifications might include:

  • Use of automated reactors for better temperature control

  • Optimization of bromine concentration and addition rate

  • Enhanced purification techniques to achieve higher purity

  • Implementation of safety measures for handling larger quantities of reactive materials

Chemical Reactivity

3,6-Dibromonaphthalene-2,7-diol demonstrates diverse chemical reactivity patterns due to its functional groups, making it valuable in organic synthesis and materials science.

Types of Reactions

The compound can undergo several types of chemical transformations:

Oxidation Reactions

The hydroxyl groups at positions 2 and 7 can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of 3,6-dibromo-2,7-naphthoquinone.

Reduction Reactions

The bromine atoms can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride. This reduction process can lead to the formation of 2,7-dihydroxynaphthalene when both bromine atoms are removed.

Substitution Reactions

The bromine atoms serve as excellent leaving groups in nucleophilic aromatic substitution reactions. Various nucleophiles, including amines and thiols, can replace the bromine atoms to form functionalized naphthalene derivatives.

Reaction Products

The major products formed from reactions of 3,6-Dibromonaphthalene-2,7-diol include:

Reaction TypeReagentsMajor Products
OxidationPotassium permanganate, Chromium trioxide3,6-dibromo-2,7-naphthoquinone
ReductionSodium borohydride, Lithium aluminum hydride2,7-dihydroxynaphthalene
Nucleophilic SubstitutionAmines, ThiolsSubstituted naphthalene derivatives

Table 4: Major reaction products of 3,6-Dibromonaphthalene-2,7-diol

Comparison with Similar Compounds

Understanding how 3,6-Dibromonaphthalene-2,7-diol compares to structurally related compounds provides insight into its unique properties and potential applications.

Structural Analogs

The table below compares 3,6-Dibromonaphthalene-2,7-diol with structurally similar compounds:

CompoundStructural DifferencesChemical Properties Comparison
2,7-DihydroxynaphthaleneLacks bromine atomsLess reactive in certain chemical reactions
3,6-Dibromo-2,7-naphthoquinoneOxidized form with carbonyl groups instead of hydroxyl groupsDifferent chemical properties and reactivity patterns
3,7-Dibromo-2,6-dihydroxynaphthaleneDifferent positions of bromine and hydroxyl groupsSimilar but distinct reactivity profile

Table 5: Comparison of 3,6-Dibromonaphthalene-2,7-diol with structural analogs

Current Research and Future Directions

Research involving 3,6-Dibromonaphthalene-2,7-diol continues to expand, with increasing interest in its potential applications across multiple scientific disciplines.

Recent Research Findings

Current research focuses on exploring the compound's:

  • Potential as a building block in the synthesis of pharmaceutically active compounds

  • Applications in the development of organic electronic materials

  • Biological activities, including antimicrobial and anticancer properties

  • Interactions with proteins and enzymes in biological systems

Future Research Directions

Future research may explore:

  • Development of more efficient synthetic routes with higher yields and purity

  • Expanded investigation of biological activities and mechanism of action

  • Applications in materials science, particularly in the development of functional materials

  • Structure-activity relationship studies to optimize properties for specific applications

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